2-(Phenyldisulfanyl)benzoic acid
Description
2-(Phenyldisulfanyl)benzoic acid is a benzoic acid derivative featuring a disulfide (-S-S-) functional group at the ortho position of the aromatic ring. For instance, 2-(Phenylthio)benzoic acid (CAS 1527-12-4), a thioether analog, has a molecular formula of C₁₃H₁₀O₂S and a molar mass of 230.28 g/mol .
Properties
Molecular Formula |
C13H10O2S2 |
|---|---|
Molecular Weight |
262.4g/mol |
IUPAC Name |
2-(phenyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C13H10O2S2/c14-13(15)11-8-4-5-9-12(11)17-16-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
ZKQOJMBQFLYPQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SSC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular properties of sulfur-containing benzoic acid derivatives:
Key Research Findings
(b) Hydrogen Bonding and Crystallography
- Sulfur Influence on Packing : Sulfur substituents, such as sulfoxides and sulfates, alter hydrogen-bonding networks. For example, sulfated benzoic acids (e.g., 2-(sulfooxy)benzoic acid) form stable hydrogen bonds via their sulfate groups, influencing crystal packing .
(c) Metabolic and Redox Behavior
- Disulfanyl vs. Thioether Stability : The disulfide bond in 2-(Phenyldisulfanyl)benzoic acid is redox-active, unlike the thioether bond in 2-(Phenylthio)benzoic acid. This property may render the disulfanyl variant prone to reduction, forming reactive thiol intermediates .
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